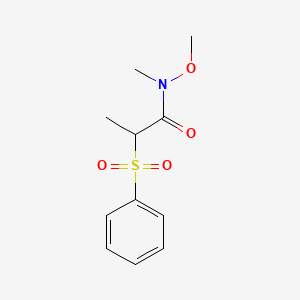![molecular formula C21H15ClFN3O3S B14183630 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea CAS No. 918493-55-7](/img/structure/B14183630.png)
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea involves several steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions with methanesulfonic acid in methanol . The resulting indole derivative is then further reacted with benzenesulfonyl chloride and 4-fluoroaniline to form the final compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity.
Análisis De Reacciones Químicas
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the sulfonyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol, ethanol, and dichloromethane. Reaction conditions vary depending on the desired transformation but often involve reflux or room temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown promise as an inhibitor of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. This makes it a potential candidate for anticancer research.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea involves the inhibition of carbonic anhydrase IX (CA IX). CA IX is an enzyme that plays a crucial role in regulating pH in tumor cells, which is essential for their survival and proliferation . By inhibiting CA IX, the compound disrupts the pH balance in tumor cells, leading to their death. The molecular targets and pathways involved include the binding of the compound to the active site of CA IX, preventing its normal function.
Comparación Con Compuestos Similares
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(2-fluorophenyl)urea: This compound has a similar structure but with a different position of the fluorine atom.
Benzenesulfonamide derivatives: These compounds share the benzenesulfonyl group and have shown similar biological activities, such as enzyme inhibition and anticancer properties.
The uniqueness of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N’-(4-fluorophenyl)urea lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Propiedades
Número CAS |
918493-55-7 |
|---|---|
Fórmula molecular |
C21H15ClFN3O3S |
Peso molecular |
443.9 g/mol |
Nombre IUPAC |
1-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-13-6-11-18-17(12-13)19(30(28,29)16-4-2-1-3-5-16)20(25-18)26-21(27)24-15-9-7-14(23)8-10-15/h1-12,25H,(H2,24,26,27) |
Clave InChI |
QXXAJCYVBAXBEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)NC(=O)NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


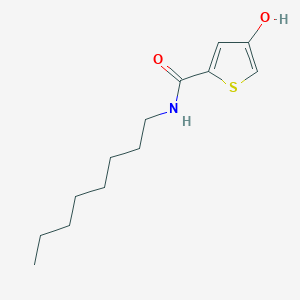
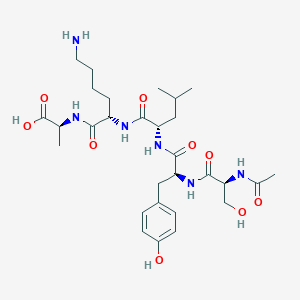
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
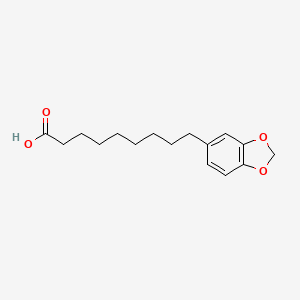
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
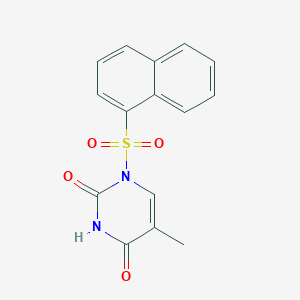
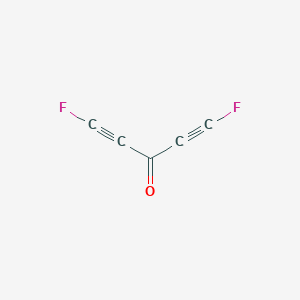
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![3,4-Dicyclopropyl-6-[2-(trifluoromethyl)phenyl]pyridazine](/img/structure/B14183599.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
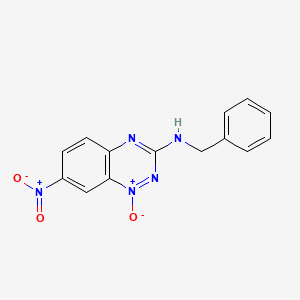
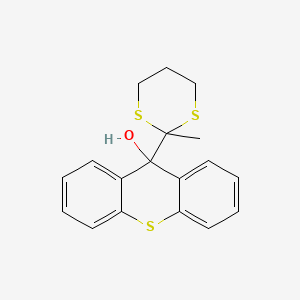
![{4-[(Prop-2-yn-1-yl)oxy]-1,3-phenylene}dimethanol](/img/structure/B14183639.png)
